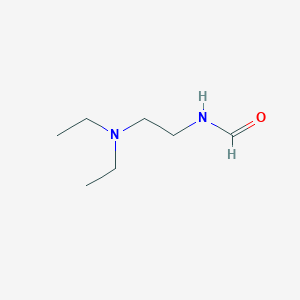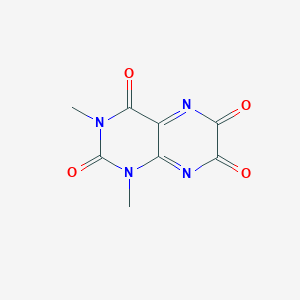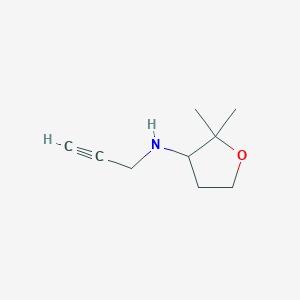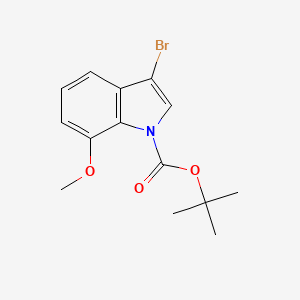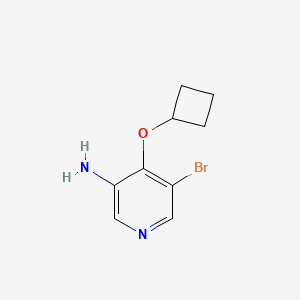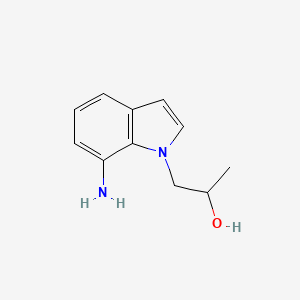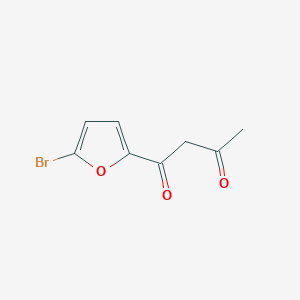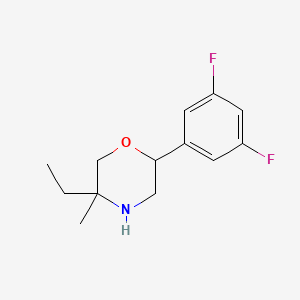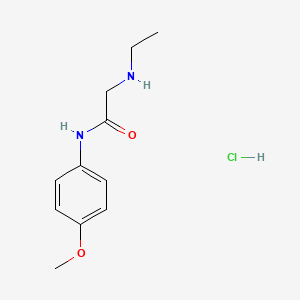
2-(ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C12H19NO·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is typically found as a white to almost white powder or crystal and is soluble in water with very faint turbidity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride involves the reaction of 4-methoxyphenylacetic acid with ethylamine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other suitable methods to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Aplicaciones Científicas De Investigación
2-(Ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-(ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Ethylaminopropyl)anisole Hydrochloride
- 2-Ethylamino-1-(4-methoxyphenyl)propane Hydrochloride
Uniqueness
2-(Ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and efficacy in various applications .
Propiedades
Número CAS |
1172818-68-6 |
|---|---|
Fórmula molecular |
C11H17ClN2O2 |
Peso molecular |
244.72 g/mol |
Nombre IUPAC |
2-(ethylamino)-N-(4-methoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-3-12-8-11(14)13-9-4-6-10(15-2)7-5-9;/h4-7,12H,3,8H2,1-2H3,(H,13,14);1H |
Clave InChI |
GJCCPFYNOFFPTE-UHFFFAOYSA-N |
SMILES canónico |
CCNCC(=O)NC1=CC=C(C=C1)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


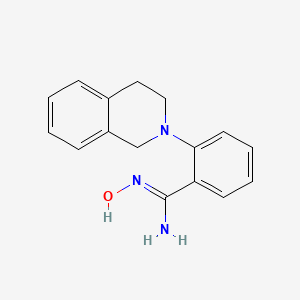
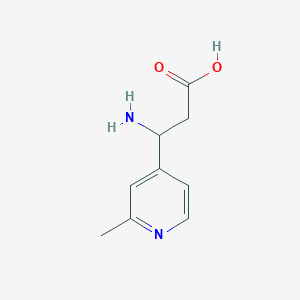
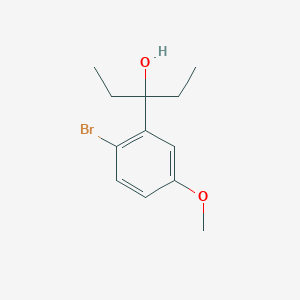

![1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)
